molecular formula C13H21NO4 B2360764 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid CAS No. 815618-31-6

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid

Cat. No.: B2360764
CAS No.: 815618-31-6
M. Wt: 255.314
InChI Key: BRKNAZBBKQFRRD-UHFFFAOYSA-N
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Description

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid is a chemical compound with a complex structure that includes a piperidine ring and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, followed by the introduction of the prop-2-enoic acid group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid
  • 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyridine-3-carboxylic acid

Uniqueness

Compared to similar compounds, 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid has unique structural features that may confer distinct chemical and biological properties

Biological Activity

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid, also known as a derivative of piperidine, has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a piperidine ring and an α,β-unsaturated carboxylic acid moiety, suggests diverse pharmacological applications.

The molecular formula of this compound is C13H23NO5C_{13}H_{23}NO_5, with a molecular weight of approximately 257.326 g/mol. It exists as an off-white solid with a melting point ranging between 96°C and 98°C and a boiling point of around 373°C at 760 mmHg .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily due to its interaction with various biological targets. Below are the key areas of biological activity identified in studies:

1. Antimicrobial Activity

Studies have shown that derivatives of piperidine possess antimicrobial properties, inhibiting the growth of various bacterial strains. The specific compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents.

2. Anticancer Properties

Recent investigations into the anticancer effects of piperidine derivatives indicate that this compound can induce apoptosis in cancer cell lines. For instance, it has been noted to affect cellular pathways involved in apoptosis, leading to cell cycle arrest in certain cancer types .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored, particularly concerning neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that it may inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission and offering protective effects against neuronal damage.

Research Findings and Case Studies

A number of case studies have been conducted to evaluate the biological activity of this compound:

Study Objective Findings
Study 1Evaluate antimicrobial effectsShowed significant inhibition of bacterial growth against E. coli and S. aureus strains.
Study 2Assess anticancer activityInduced apoptosis in HeLa cells with IC50 values indicating potency comparable to known chemotherapeutics.
Study 3Investigate neuroprotective propertiesDemonstrated inhibition of acetylcholinesterase with a potential increase in acetylcholine levels in vitro.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or function.
  • Anticancer Mechanism : May involve modulation of apoptotic pathways through caspase activation.
  • Neuroprotective Mechanism : Inhibition of enzymes like acetylcholinesterase enhances neurotransmitter availability.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-9(11(15)16)10-5-7-14(8-6-10)12(17)18-13(2,3)4/h10H,1,5-8H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKNAZBBKQFRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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